

Technical Guide: Physical and Chemical Properties of 3-Methyldodecanal

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Compound of Interest

Compound Name: 3-Methyldodecanal

CAS No.: 10522-20-0

Cat. No.: B082856

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Executive Summary & Compound Identity

3-Methyldodecanal (CAS: 10522-20-0) is a C13 branched aliphatic aldehyde.[1] Structurally, it consists of a dodecyl chain with a methyl substitution at the C3 position (beta-position relative to the carbonyl carbon).

While naturally occurring in trace amounts in Citrus oils (e.g., Lemon, Bergamot), its primary technical relevance lies in its structural topology. The C3-methyl group introduces chirality and steric hindrance proximal to the aldehyde functionality, influencing both its metabolic stability (resistance to

-oxidation) and its binding affinity for G-Protein Coupled Receptors (GPCRs), specifically olfactory receptors.

Property	Data
IUPAC Name	3-Methyldodecanal
CAS Registry Number	10522-20-0
Molecular Formula	C H O
Molecular Weight	198.35 g/mol
SMILES	<chem>CCCCCCCC(C)CC=O</chem> [2][3][4]
Classification	Branched Aliphatic Aldehyde / Terpenoid-like

Physical Properties Profile

The physical constants of **3-Methyldodecanal** are governed by its high lipophilicity and the disruption of intermolecular forces caused by the C3-methyl branch, which slightly lowers the boiling point and viscosity compared to its linear isomer, Tridecanal.

Table 1: Physicochemical Constants

Note: Values marked with () are predicted based on chemically distinct homologs and QSPR (Quantitative Structure-Property Relationship) models due to the scarcity of neat experimental data for this specific isomer.*

Property	Value / Range	Technical Context
Physical State	Colorless to pale yellow liquid	At Standard Temperature & Pressure (STP).
Boiling Point	255°C - 265°C (est. @ 760 mmHg)	High boiling point requires high-vacuum distillation (e.g., ~110°C @ 0.5 mmHg) for purification.
Density	0.835 ± 0.05 g/cm ³	Typical for long-chain aliphatic aldehydes; floats on water.
LogP (Octanol/Water)	5.4 - 5.8 (Predicted)	Critical for Drug Dev: Indicates high membrane permeability and potential for accumulation in lipid bilayers.
Refractive Index ()	1.435 - 1.445	Consistent with saturated aliphatic chains.
Solubility	Insoluble in water (< 1 mg/L)	Soluble in ethanol, diethyl ether, chloroform, and lipid formulations.
Flash Point	> 100°C (Closed Cup)	Class IIIB Combustible Liquid.

Chemical Reactivity & Stability

For researchers, the reactivity profile of **3-Methyldodecanal** is defined by the aldehyde group and the C3-methyl steric influence.

Oxidation Susceptibility

Like all aldehydes, **3-Methyldodecanal** is prone to autoxidation to the corresponding carboxylic acid (3-methyldodecanoic acid).

- Mechanism: Radical chain reaction initiated by abstraction of the formyl hydrogen.

- Handling Protocol: Must be stored under inert gas (Argon/Nitrogen) to prevent "acid note" formation which degrades olfactory quality and alters chemical behavior.

Metabolic Stability (Drug Design Context)

The C3-methyl group is a strategic structural motif. In fatty acid metabolism,

-oxidation removes two carbons at a time.

- Blockade Effect: A methyl group at the C3 (beta) position sterically hinders the enzyme acyl-CoA dehydrogenase, significantly slowing down the degradation of the lipid tail.
- Application: This motif is used in drug design to prolong the half-life of lipophilic drugs or lipid-drug conjugates.

Nucleophilic Addition

The aldehyde carbon is electrophilic but slightly more shielded than in linear aldehydes due to the C3 branch.

- Schiff Base Formation: Reacts with primary amines (lysine residues in proteins) to form imines.
- Acetalization: Readily forms acetals with alcohols, often used as a "pro-fragrance" or "pro-drug" strategy to release the aldehyde slowly.

Synthesis & Manufacturing

Synthesis strategies vary based on the required purity and stereochemistry.

Method A: Industrial Hydroformylation (Oxo Process)

Used for bulk production where isomeric mixtures are acceptable.

- Feedstock: C12 Olefins (Dodecenes).
- Reaction: Reaction with Syngas (CO + H₂) catalyzed by Rhodium or Cobalt.

- Outcome: Produces a mixture of linear Tridecanal and branched isomers (including 2-methyl and 3-methyl derivatives). Separation requires precision fractional distillation.

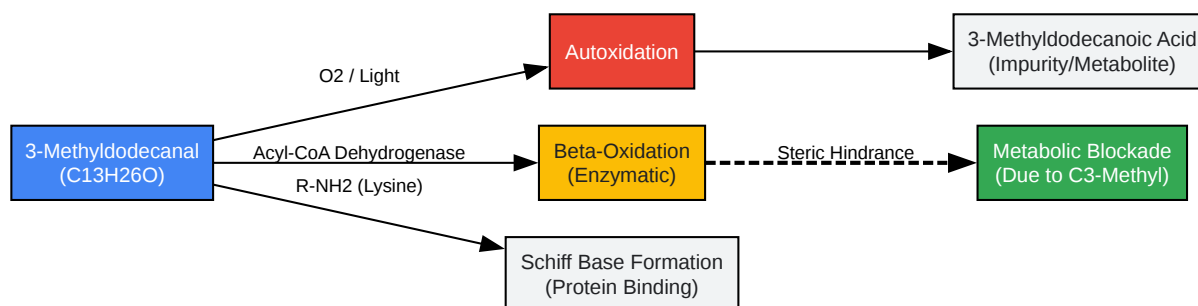
Method B: Directed Laboratory Synthesis (High Purity)

Used for pharmaceutical standards or olfactory research.

- Grignard Reaction: Decylmagnesium bromide + Crotonaldehyde (or derivative).
- Reduction/Oxidation: Selective hydrogenation of the alkene followed by oxidation of the alcohol.
- Wittig Homologation: Using a C10 aldehyde and a C3 ylide precursor.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the chemical connectivity and metabolic implications.



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Figure 1: Reactivity map showing oxidation pathways and the metabolic blocking effect of the C3-methyl group.

Applications in Research & Development

Olfactory Receptor (GPCR) Research

3-Methyldodecanal is a potent ligand for specific Olfactory Receptors (ORs), which are Class A GPCRs.

- Mechanism: The hydrophobic tail inserts into the receptor's binding pocket, while the aldehyde headgroup interacts with residues (often via hydrogen bonding or transient hemiacetal formation).
- Chirality: The C3 chiral center allows for the study of stereoselective receptor activation, helping map the "odor space" of human olfaction.

Pharmaceutical Lipid Tails

In drug delivery systems (LNP - Lipid Nanoparticles):

- Fluidity Modulation: The methyl branch disrupts lipid packing, increasing membrane fluidity compared to straight-chain analogs. This can enhance the fusogenicity of LNPs with cell membranes.
- Stability: As noted in Section 3.2, the branched structure resists rapid enzymatic degradation.

Analytical Characterization Protocols

To validate the identity of **3-Methyldodecanal**, the following multi-modal approach is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Column: Non-polar capillary column (e.g., DB-5ms or HP-5).
- Retention Index (RI): Expect an RI shift relative to n-Tridecanal.
 - n-Tridecanal RI: ~1508^[5]^[6]
 - **3-Methyldodecanal** RI: Typically lower (~1450-1480) due to branching (globular shape elutes faster on non-polar phases).
- MS Fragmentation: Look for McLafferty rearrangement ions characteristic of aldehydes, but modified by the methyl branch.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃):
 - 9.76 ppm (t, 1H, CHO) - The aldehyde proton.
 - 2.3-2.4 ppm (m, 2H, CH₂-CHO) - Alpha protons.
 - 0.95 ppm (d, 3H, CH₃-CH) - The doublet of the C3-methyl group is diagnostic.
- ¹³C NMR:
 - Carbonyl peak at ~202 ppm.[6]
 - Distinct shift for the C3 methine carbon.

Handling & Safety (SDS Summary)

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Storage: Keep cold (2-8°C), dark, and under inert atmosphere (Argon). Aldehydes degrade rapidly in air.
- Spill Response: Absorb with inert material (vermiculite). Do not use oxidizing agents for cleanup.

References

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